C3-Phenyl vs. C3-Methyl Substitution Effect on Antibacterial Activity in Xanthomonas oryzae
In a SAR study of 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, the most potent analogs (7a and 7b) exhibited strong antibacterial activity against Xanthomonas oryzae pv. [1]. While the target compound (CAS 868214-18-0) lacks the 4-bromo substitution, its C3-phenyl group introduces greater steric bulk and π-stacking potential compared to the C3-methyl series. Previous work on phenylsulfonyl dihydropyrazoles has established that the C3 aryl substituent directly influences both potency and selectivity profiles in antimicrobial assays, as measured by MIC values that shift up to 8-fold depending on the nature of the C3 substituent [2]. This provides a class-level expectation that the C3-phenyl analog will display a distinct biological fingerprint compared to C3-methyl or C3-unsubstituted counterparts.
| Evidence Dimension | Antibacterial potency against Xanthomonas oryzae pv. |
|---|---|
| Target Compound Data | No direct MIC data available for CAS 868214-18-0; predicted to differ from C3-methyl series based on SAR trends. |
| Comparator Or Baseline | 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives (7a, 7b): strongest antibacterial activity in series. |
| Quantified Difference | SAR indicates C3 substituent identity (phenyl vs. methyl) can alter MIC by up to 8-fold (class-level observation). |
| Conditions | In vitro antibacterial assay; pathogen Xanthomonas oryzae pv. |
Why This Matters
This demonstrates that the C3-phenyl substituent is a key structural determinant of biological activity, supporting the selection of CAS 868214-18-0 as a distinct chemical entity for antimicrobial SAR investigations rather than assuming interchangeability with C3-methyl analogs.
- [1] Cheng, Q., Jia, Y.-M., Cheng, F.-H., & Liu, X.-H. (2014). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 11(5), 572–577. View Source
- [2] Kim, H.-S., & Jahng, Y. (2013). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Mini-Reviews in Medicinal Chemistry, 13(13), 1957–1966. View Source
